1-苄基-1H-1,2,3-三唑-4-甲醛

描述

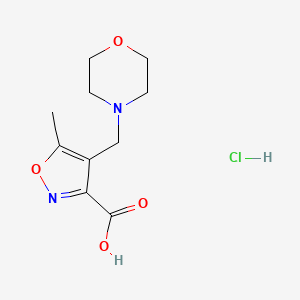

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The benzyl group attached to the triazole ring adds to the complexity of the molecule, potentially affecting its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the reaction of aromatic carbaldehyde hydrazones with acylating agents can lead to the formation of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles, as described in the synthesis of related compounds . Although the specific synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structures of two triazole derivatives were determined, showing significant delocalization of π-electron density within the triazole ring and various intermolecular interactions such as hydrogen bonding and π-π stacking . These findings can provide insights into the structural aspects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde.

Chemical Reactions Analysis

Triazole derivatives can undergo a range of chemical reactions. The reactivity of 1,2,4-triazole-3-carbaldehydes, for instance, has been explored, showing that they can dimerize in the solid state to form carbonyl-free hemiaminals . Additionally, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols resulted in the formation of new heterocyclic compounds . These studies suggest that 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde may also participate in similar reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and intermolecular interactions can affect the stability and reactivity of these compounds . The spectroscopic properties and computational studies, such as density functional theory (DFT) calculations, can provide valuable information on the electronic structure and potential reactivity patterns of these molecules . Although the specific properties of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are not discussed in the provided papers, similar analyses could be applied to this compound to predict its behavior.

科学研究应用

蛋白质组学研究

“1-苄基-1H-1,2,3-三唑-4-甲醛”被用作蛋白质组学研究的生化试剂 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。该化合物可用于各种蛋白质组学应用,例如蛋白质鉴定、蛋白质-蛋白质相互作用研究以及翻译后修饰研究。

阿尔茨海默病治疗

该化合物已被纳入新型氧吲哚啉-2-酮衍生物的设计和合成中,作为潜在的乙酰胆碱酯酶 (AChE) 抑制剂 . AChE 抑制剂用于治疗阿尔茨海默病。 两种掺入“1-苄基-1H-1,2,3-三唑-4-甲醛”的化合物在 100µM 浓度下测试时,发现分别抑制 AChE 51% 和 50% .

抗癌剂

在同一研究中,几种掺入“1-苄基-1H-1,2,3-三唑-4-甲醛”的化合物对三种人类癌细胞系表现出强烈的细胞毒性:SW620(人结肠癌)、PC3(前列腺癌)和 NCI-H23(肺癌) . 一种化合物甚至比常用的抗癌药物阿霉素更有效 .

有机合成

包括“1-苄基-1H-1,2,3-三唑-4-甲醛”在内的 1,2,3-三唑已在有机合成中得到广泛应用 . 它们可以作为合成复杂有机分子的通用构建块。

聚合物化学

1,2,3-三唑也用于聚合物化学 . 它们可以掺入聚合物中以增强其性能,例如热稳定性、机械强度和耐化学性。

生物偶联

1,2,3-三唑可用于生物偶联,这是一种形成两个分子之间稳定的共价键的化学策略 . “1-苄基-1H-1,2,3-三唑-4-甲醛”可能用于以特定方式连接生物分子。

荧光成像

1,2,3-三唑在荧光成像中具有应用 . 它们可用于创建用于生物系统成像的荧光探针。

材料科学

在材料科学中,1,2,3-三唑可用于修饰材料的性能 . “1-苄基-1H-1,2,3-三唑-4-甲醛”可能用于增强各种材料的性能。

作用机制

Target of Action

The primary targets of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are Mycobacterium tuberculosis H37Ra (MTB, ATCC 25177) and tubulin . These targets play a crucial role in the survival and proliferation of the bacteria and in the structural integrity of cells, respectively .

Mode of Action

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde interacts with its targets by inhibiting the growth of Mycobacterium tuberculosis . In addition, it binds to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization .

Biochemical Pathways

The compound affects the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis . It also impacts the pathways related to the structural integrity of cells by inhibiting tubulin polymerization .

Pharmacokinetics

The compound’s interaction with its targets and its effects suggest that it has sufficient bioavailability to exert its antimycobacterial activity .

Result of Action

The compound exhibits significant antimycobacterial activity, with most of the synthesized compounds reporting good activity against M. tuberculosis H37Ra strain . It also induces apoptosis in cells by inhibiting tubulin polymerization .

安全和危害

未来方向

生化分析

Biochemical Properties

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of click chemistry. It acts as a ligand that stabilizes copper (I) ions, preventing their disproportionation and oxidation, thus enhancing their catalytic effect in azide-acetylene cycloaddition reactions . This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole rings, which are essential in the synthesis of complex molecules.

Cellular Effects

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole rings can impact the function of proteins and enzymes within the cell, potentially altering their activity and interactions . Studies have indicated that this compound can modulate cellular responses, making it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with copper (I) ions, which enhances the catalytic efficiency of azide-acetylene cycloaddition reactions. This compound binds to copper (I) ions, stabilizing them and preventing their oxidation . This stabilization is crucial for the formation of triazole rings, which are essential in various biochemical processes. Additionally, the compound can influence gene expression by interacting with specific biomolecules, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications. Degradation products may form under certain conditions, potentially affecting its efficacy.

Dosage Effects in Animal Models

The effects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold levels at which the compound begins to exhibit toxic effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can modulate their activity, leading to changes in metabolic pathways.

Transport and Distribution

Within cells and tissues, 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution can affect its efficacy in biochemical reactions, making it essential to understand its transport mechanisms.

Subcellular Localization

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in biochemical processes and optimizing its use in research applications.

属性

IUPAC Name |

1-benzyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKNJUWVSEOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559804 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124940-34-7 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)